molecular formula C6H2N6O10 B8575861 Pentanitroaniline CAS No. 21985-87-5

Pentanitroaniline

Cat. No. B8575861
CAS RN: 21985-87-5
M. Wt: 318.11 g/mol
InChI Key: XJYDCCKHUXCATF-UHFFFAOYSA-N
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Patent
US04248798

Procedure details

According to this invention, the 4-nitro group or trinitrotoluene (TNT) is selectively reduced by H2S in p-dioxane to produce 4-amino-2,6-dinitrotoluene. This latter compound is then nitrated with HNO3 in H2SO4 to produce pentanitroaniline. Finally the pentanitroaniline is reacted with NH3 in benzene, methylene chloride or another suitable solvent to produce a quantitative yield of TATB. The method of this invention is easily carried out and all reactants are inexpensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([NH2:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([N+:14]([O-])=O)=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[N+:20]([O-])=O)([O-:3])=[O:2].N>C1C=CC=CC=1.C(Cl)Cl>[C:9]1([NH2:10])[C:8]([N+:11]([O-:13])=[O:12])=[C:7]([NH2:14])[C:6]([N+:17]([O-:19])=[O:18])=[C:5]([NH2:20])[C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.